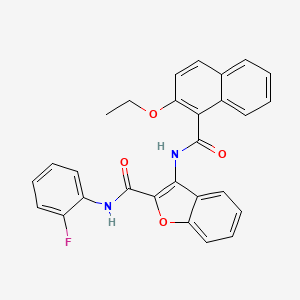
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate (TFDMB) is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that has been synthesized through various methods. TFDMB has been found to have a variety of biochemical and physiological effects, making it an important tool in the study of biological systems. In
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate is not fully understood. However, it is believed that this compound reacts with the hydroxyl or amino group of the target molecule to form a sulfonate ester. This reaction protects the target molecule from further reactions, allowing for selective synthesis of the desired compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been found to have antiviral and anticancer activity. Furthermore, this compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has several advantages as a reagent in lab experiments. It is easy to handle and store, and it has a long shelf life. This compound is also relatively inexpensive and readily available. However, this compound has some limitations. It is toxic and should be handled with care. This compound can also react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has a wide range of potential applications in scientific research. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the exploration of this compound as a potential drug candidate for the treatment of various diseases. Finally, the use of this compound in the development of new materials, such as polymers and coatings, is another area of potential research.
Conclusion
In conclusion, this compound is a versatile reagent that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool in the development of new drugs, materials, and synthetic methods.
Méthodes De Synthèse
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate can be synthesized through various methods, including the reaction of 4,4,4-trifluoro-3,3-dimethylbutanol with methanesulfonyl chloride in the presence of a base. The reaction produces this compound as a colorless liquid with a boiling point of 143-145°C. The purity of the compound can be determined through various analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has been extensively used in scientific research as a reagent for the protection of alcohols and amines. It has been used in the synthesis of various compounds, such as peptides, nucleosides, and carbohydrates. This compound has also been used as a reagent for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Propriétés
IUPAC Name |
(4,4,4-trifluoro-3,3-dimethylbutyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O3S/c1-6(2,7(8,9)10)4-5-13-14(3,11)12/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHCFHWXXXWLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOS(=O)(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
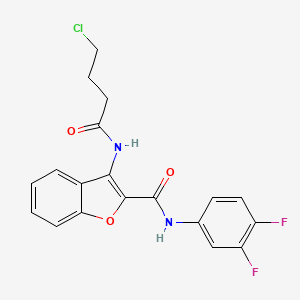


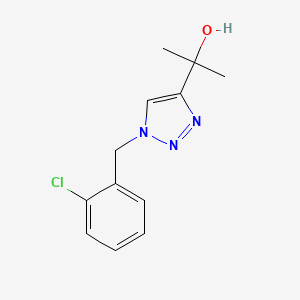

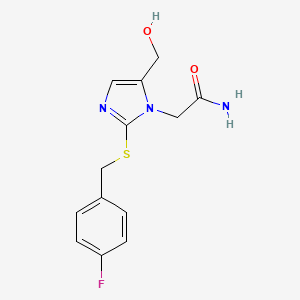
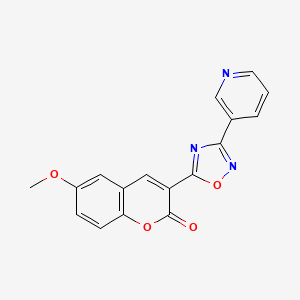
![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)
![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)
